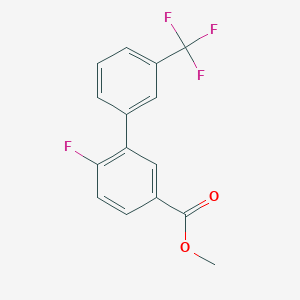![molecular formula C16H12ClFO4 B7959927 Methyl 2-chloro-4-[3-fluoro-4-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7959927.png)
Methyl 2-chloro-4-[3-fluoro-4-(methoxycarbonyl)phenyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-4-[3-fluoro-4-(methoxycarbonyl)phenyl]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chloro group, a fluoro group, and a methoxycarbonyl group attached to a benzoate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-[3-fluoro-4-(methoxycarbonyl)phenyl]benzoate can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-chloro-4-[3-fluoro-4-(methoxycarbonyl)phenyl]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be subjected to oxidation or reduction under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products include substituted derivatives with different functional groups replacing the chloro or fluoro groups.
Oxidation: Products include oxidized derivatives such as carboxylic acids.
Reduction: Products include reduced derivatives such as alcohols.
Hydrolysis: The major product is the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-4-[3-fluoro-4-(methoxycarbonyl)phenyl]benzoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of new materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Mecanismo De Acción
The mechanism of action of Methyl 2-chloro-4-[3-fluoro-4-(methoxycarbonyl)phenyl]benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like chloro, fluoro, and methoxycarbonyl can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-fluorobenzoate: An ortho-halogen-substituted methyl benzoate ester with similar structural features.
2-chloro-4-fluoro-1-(trifluoromethyl)benzene: Another compound with chloro and fluoro substituents on a benzene ring.
Uniqueness
Methyl 2-chloro-4-[3-fluoro-4-(methoxycarbonyl)phenyl]benzoate is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties
Propiedades
IUPAC Name |
methyl 4-(3-chloro-4-methoxycarbonylphenyl)-2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFO4/c1-21-15(19)11-5-3-9(7-13(11)17)10-4-6-12(14(18)8-10)16(20)22-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTRWINSAFFQKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-fluoro-5-[4-(2-methoxy-2-oxoethyl)phenyl]benzoate](/img/structure/B7959886.png)





![Methyl 2-{4-[3-(methylcarbamoyl)phenyl]phenyl}acetate](/img/structure/B7959908.png)


![Methyl 2-[4-(2-fluoro-5-methylphenyl)phenyl]acetate](/img/structure/B7959933.png)

![Methyl 2-fluoro-4-[4-(methoxycarbonyl)-2-methylphenyl]benzoate](/img/structure/B7959944.png)
